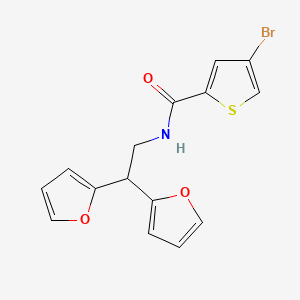

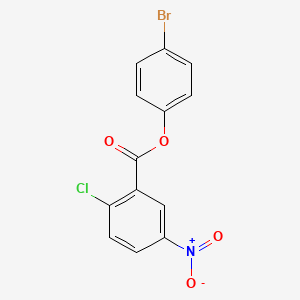

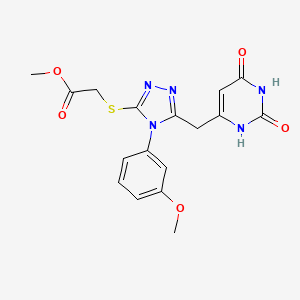

![molecular formula C10H19Cl2N5O B2530930 (3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride CAS No. 2378490-76-5](/img/structure/B2530930.png)

(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex molecule that may be related to pyrimidine derivatives, which are known for their biological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and biological activities of related pyrimidine compounds, which can be useful for understanding the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, in the first paper, a key intermediate, 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, was synthesized and further functionalized to produce a series of compounds with potential antitumor activity . Similarly, the second paper describes the synthesis of pyrimidinone and oxazinone derivatives starting from citrazinic acid, involving steps like condensation, cyclization, and aminolysis . These methods could potentially be adapted for the synthesis of "(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride" by modifying the starting materials and reaction conditions to introduce the appropriate functional groups and stereochemistry.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their interaction with biological targets. The X-ray crystal structure analysis in the first paper reveals that the thieno[2,3-d]pyrimidine ring binds in a "folate" mode to the active sites of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . This information is valuable for understanding how the molecular structure of "this compound" might influence its binding to similar targets, assuming it shares structural similarities with the compounds studied.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is influenced by the presence of functional groups and the overall molecular framework. The compounds synthesized in both papers are designed to interact with biological macromolecules, and their reactivity is tailored to inhibit specific enzymes . The presence of amino groups, esters, and thioether linkages in these compounds suggests that "this compound" may also undergo reactions typical of these functional groups, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. The compounds in the first paper showed nanomolar GI50 values against tumor cells, indicating potent biological activity, which is often related to the compound's ability to cross cell membranes and reach its target . The second paper's compounds exhibited good antibacterial and antifungal activities, suggesting that "this compound" might also possess similar properties if it shares structural features with these compounds .

Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Properties

A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, investigating their potential as anticancer and anti-5-lipoxygenase agents. This research contributes to understanding how pyrimidin-4-yl compounds, similar to the one , could be used in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial Activity

Several studies have examined the antimicrobial properties of pyrimidin-4-yl derivatives. Abdel-rahman et al. (2002) and Hossan et al. (2012) synthesized new pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating their effectiveness as antimicrobial agents (Abdel-rahman et al., 2002); (Hossan et al., 2012).

Antiviral Activity

Legraverend et al. (1985) investigated carbocyclic analogues of 7-deazaguanosine, showing selective inhibitory activities against herpes simplex viruses in cell culture. This research highlights the potential antiviral applications of pyrimidin-4-yl derivatives (Legraverend et al., 1985).

Structural and Chemical Analysis

Spiessens and Anteunis (2010) conducted an NMR study on imidines, including compounds like 2-Aminopyrrolin-5-one, providing valuable insights into the tautomerism and structural properties of similar pyrimidin-4-yl derivatives (Spiessens & Anteunis, 2010).

Synthesis and Characterization

Wagner et al. (1993) synthesized new derivatives of thieno[2,3-d]pyrimidines, investigating their potential antianaphylactic activity. This study contributes to the broader understanding of the synthesis and applications of pyrimidin-4-yl compounds (Wagner et al., 1993).

Propiedades

IUPAC Name |

(3R,5R)-5-(aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O.2ClH/c1-12-9-3-10(14-6-13-9)15-5-8(16)2-7(15)4-11;;/h3,6-8,16H,2,4-5,11H2,1H3,(H,12,13,14);2*1H/t7-,8-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOZAZOUDLMVEK-RHJRFJOKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=N1)N2CC(CC2CN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC(=NC=N1)N2C[C@@H](C[C@@H]2CN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

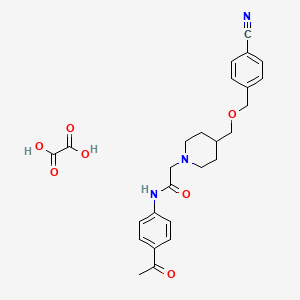

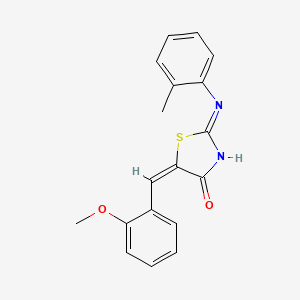

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2530848.png)

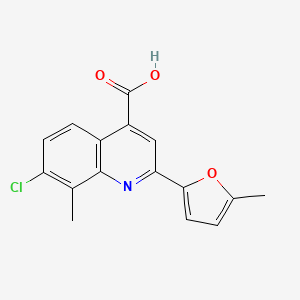

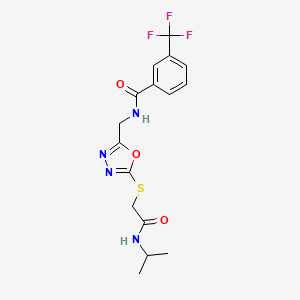

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2530858.png)

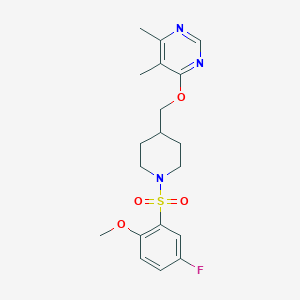

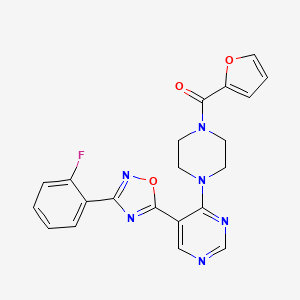

![4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2530862.png)

![diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2530865.png)

methyl}-1H-pyrazole-3-carboxamide](/img/structure/B2530869.png)